3-chloro-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-CHLORO-N~2~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, dichlorophenoxy, nitro, and benzothiophene moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carboxamide group. The chloro and dichlorophenoxy groups are then added through substitution reactions, and finally, the nitro group is introduced via nitration. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~2~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-CHLORO-N~2~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-CHLORO-N~2~-[3-(2,4-DICHLOROPHENOXY)-5-NITROPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of multiple functional groups allows the compound to engage in various interactions, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C21H11Cl3N2O4S |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-chloro-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H11Cl3N2O4S/c22-11-5-6-17(16(23)7-11)30-14-9-12(8-13(10-14)26(28)29)25-21(27)20-19(24)15-3-1-2-4-18(15)31-20/h1-10H,(H,25,27) |
InChI Key |
VVRHCGYXSBNATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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